N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide
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Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H22FN3O4S and its molecular weight is 491.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds with complex structures similar to the specified chemical have been synthesized and evaluated for their potential in various biological applications. For instance, derivatives of 1,3,4-oxadiazole and acetamide have been synthesized and tested for their antimicrobial, antitumor, and enzyme inhibition activities. These studies often involve modifying the core chemical structure to improve its activity or reduce toxicity (Nafeesa et al., 2017; Badiger et al., 2013).
Antitumor and Antimicrobial Applications
Several studies have demonstrated the antitumor and antimicrobial potential of compounds with similar structures. For example, benzothiazole derivatives have shown considerable activity against various cancer cell lines, indicating their promise as antitumor agents. Similarly, sulfonamide derivatives have been investigated for their cytotoxic activities, offering potential pathways for cancer treatment (Ghorab et al., 2015; Yurttaş et al., 2015).
Enzyme Inhibition for Therapeutic Uses
Compounds of this class have also been explored for their ability to inhibit enzymes that are critical in disease processes, such as lipoxygenase (LOX) and acetylcholinesterase (AChE). These enzymes are targets for the development of anti-inflammatory and neurodegenerative disease treatments, respectively. The synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide and their screening against these enzymes illustrate the therapeutic potential of these compounds (Siddiqui et al., 2013).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O4S/c1-2-32-20-10-5-17(6-11-20)25-29-24(16-3-7-18(27)8-4-16)26(30-25)35-14-23(31)28-19-9-12-21-22(13-19)34-15-33-21/h3-13H,2,14-15H2,1H3,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVNSDSVFIWZBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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